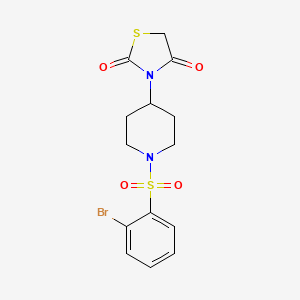

3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

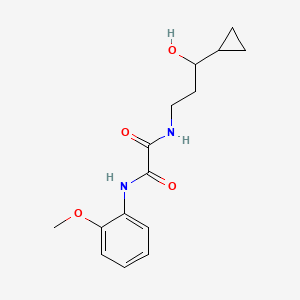

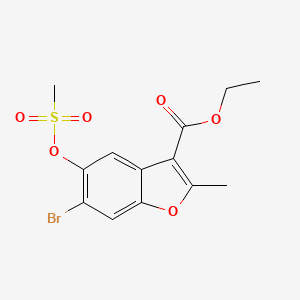

“3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” was established using physiochemical parameters and spectral techniques .Chemical Reactions Analysis

The synthesized molecules were evaluated for their antioxidant, anticancer, and antimicrobial potential . The antimicrobial potential was evaluated against selected fungal and bacterial strains . The antioxidant potential was assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including this compound, serve as essential building blocks for drug development. Researchers explore their synthesis and functionalization to create novel pharmaceutical agents. The piperidine moiety often contributes to the biological activity of drugs, making it a valuable scaffold for designing new therapeutics .

Dual Kinase Inhibitors

A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to our compound, have been designed as dual inhibitors for clinically relevant targets such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise in cancer therapy .

Antibiotic Research

Piperidines play a role in combating bacterial resistance. For instance, understanding the mechanisms of fluoroquinolone resistance involves studying the interactions of these compounds with bacterial cell components. Our compound may contribute to this research .

Antiviral Activity

Isatin-based imidazole derivatives, structurally related to our compound, have demonstrated significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This highlights the potential antiviral applications of piperidine-containing molecules .

Organic Synthesis

Protodeboronation of alkyl boronic esters is an important area of organic synthesis. While our compound is not directly mentioned, it shares structural features with piperidines, which are valuable building blocks in this field .

Material Science and Functional Materials

The unique structure of our compound allows for diverse applications beyond pharmaceuticals. Researchers explore its properties for material science advancements, including potential use in sensors, catalysts, or other functional materials.

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .

Mode of Action

Piperidine derivatives have been found to have various pharmacological applications . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Biochemical Pathways

Thiazoles, which this compound is a part of, have been found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Result of Action

Some thiazole derivatives have demonstrated antitumor and cytotoxic activity .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The development of multifunctional drugs and improving their activity should be a focus of research . The in-silico ADME studies revealed that all the compounds were found to be drug-like .

properties

IUPAC Name |

3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O4S2/c15-11-3-1-2-4-12(11)23(20,21)16-7-5-10(6-8-16)17-13(18)9-22-14(17)19/h1-4,10H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGDJMBIPHMNCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2455665.png)

![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2455666.png)

![2-Chloro-1-[3-[1-(3-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2455670.png)

![(5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2455673.png)

![[(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate](/img/structure/B2455679.png)